REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH2:10])=[O:4].[Br-:11].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C(=O)([O-])[O-].[Ca+2]>C(Cl)Cl.CO>[NH2:10][C:9]1[CH:8]=[C:7]([Br:11])[S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2.3.4.5.6,7.8|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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COC(=O)C=1SC=CC1N
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
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[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
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Name
|
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Quantity
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63.75 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Ca+2]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
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the reaction was left
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Type
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FILTRATION
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Details
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The calcium carbonate was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated down and water (750 ml)
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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The ethyl acetate layer was washed with more water, sodium thiosulfate, saturated sodium bicarbonate and saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)Br)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.46 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |